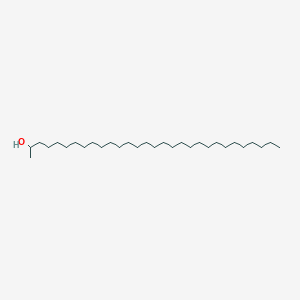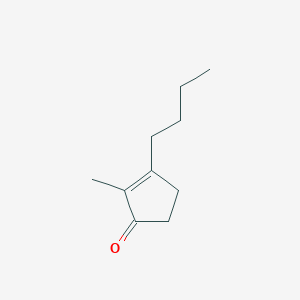
CID 71354744
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71354744” is known as adrenochrome. Adrenochrome is a chemical compound produced by the oxidation of adrenaline (epinephrine). It has been the subject of limited research from the 1950s through to the 1970s as a potential cause of schizophrenia. Despite its name, adrenochrome is unrelated to the element chromium; instead, the suffix “-chrome” indicates a relationship to color, as pure adrenochrome has a deep violet coloration .
Vorbereitungsmethoden
Adrenochrome is synthesized through the oxidation of adrenaline. One of the earliest methods employed silver oxide (Ag₂O) as the oxidizing agent. a variety of other oxidizing agents have also been used successfully . The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro.
Analyse Chemischer Reaktionen
Adrenochrome undergoes several types of chemical reactions:
Oxidation: Adrenochrome is produced by the oxidation of adrenaline.
Reduction: Adrenochrome can be reduced back to adrenaline under certain conditions.
Polymerization: In solution, adrenochrome is pink, and further oxidation causes it to polymerize into melanin compounds.
Common reagents used in these reactions include silver oxide for oxidation and various reducing agents for the reduction process. The major products formed from these reactions are melanin compounds and adrenaline.
Wissenschaftliche Forschungsanwendungen
Adrenochrome has been studied for its potential role in mental health disorders, particularly schizophrenia. Researchers Abram Hoffer and Humphry Osmond speculated that adrenochrome is a neurotoxic, psychotomimetic substance and may play a role in schizophrenia and other mental illnesses . the treatment of schizophrenia with antioxidants like vitamin C and niacin, as proposed by Hoffer, remains highly contested and lacks substantial scientific support .
Wirkmechanismus
The exact mechanism of action of adrenochrome is not well understood. It is believed to exert its effects through its neurotoxic and psychotomimetic properties. Adrenochrome may interact with various molecular targets and pathways in the brain, potentially leading to altered neurotransmitter levels and brain function .
Vergleich Mit ähnlichen Verbindungen
Adrenochrome can be compared to other oxidation products of catecholamines, such as:
Adrenolutin: Another oxidation product of adrenaline, which has been studied for its potential psychotomimetic effects.
Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic medication.
Adrenochrome is unique due to its deep violet coloration and its historical association with mental health research. Unlike carbazochrome, which has medical applications, adrenochrome itself does not have any current medical use .
Eigenschaften
CAS-Nummer |
12384-83-7 |
|---|---|
Molekularformel |
PrTl3 |
Molekulargewicht |
754.06 g/mol |
InChI |
InChI=1S/Pr.3Tl |
InChI-Schlüssel |
RBLIYLHEXTVFMI-UHFFFAOYSA-N |
Kanonische SMILES |
[Pr].[Tl].[Tl].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




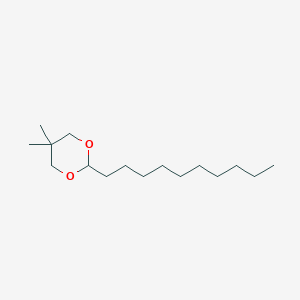
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
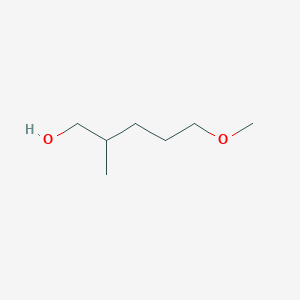
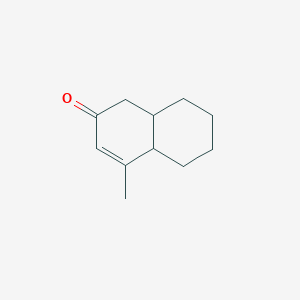
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
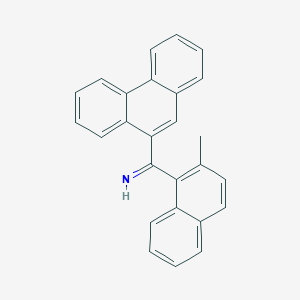
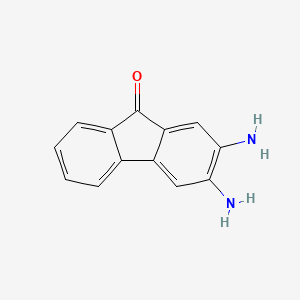
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

